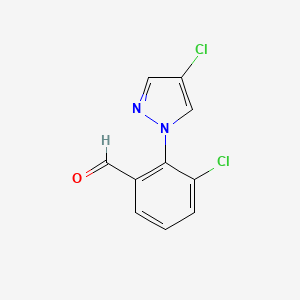

3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde

CAS No.:

Cat. No.: VC17801827

Molecular Formula: C10H6Cl2N2O

Molecular Weight: 241.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6Cl2N2O |

|---|---|

| Molecular Weight | 241.07 g/mol |

| IUPAC Name | 3-chloro-2-(4-chloropyrazol-1-yl)benzaldehyde |

| Standard InChI | InChI=1S/C10H6Cl2N2O/c11-8-4-13-14(5-8)10-7(6-15)2-1-3-9(10)12/h1-6H |

| Standard InChI Key | BUNHIQMCHBHYGM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)N2C=C(C=N2)Cl)C=O |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The IUPAC name for this compound is 3-chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde, reflecting the positions of its substituents. The benzaldehyde group provides an aldehyde functional group (-CHO) at the 1-position of the benzene ring, while the pyrazole ring is fused at the 2-position. Both chlorine atoms occupy meta positions relative to their respective rings, creating a planar geometry conducive to π-π stacking interactions.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 241.07 g/mol |

| IUPAC Name | 3-chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde |

| Key Functional Groups | Aldehyde, pyrazole, chloro |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aldehyde proton () and aromatic protons influenced by the electron-withdrawing chlorine atoms . Infrared (IR) spectroscopy confirms the presence of the aldehyde group via a strong absorption band near corresponding to the C=O stretch. Mass spectrometry typically shows a molecular ion peak at m/z 240 ([M+H]) .

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis of 3-chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde involves two primary steps:

-

Chlorination of Precursor Benzaldehyde:

A precursor such as 2-(1H-pyrazol-1-yl)benzaldehyde undergoes electrophilic chlorination using chlorosuccinimide (NCS) in dichloromethane at , yielding 3-chloro-2-(1H-pyrazol-1-yl)benzaldehyde. -

Pyrazole Ring Chlorination:

The pyrazole moiety is chlorinated using phosphorus oxychloride () under reflux conditions, introducing the second chlorine atom at the 4-position.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | NCS, , | 68% |

| 2 | , reflux, 6 hrs | 72% |

Industrial-Scale Considerations

Industrial production employs continuous flow reactors to enhance yield and purity. Catalysts such as iron(III) chloride () may accelerate chlorination, while automated purification systems reduce byproduct formation.

Reactivity and Functionalization

Aldehyde Group Reactivity

The aldehyde moiety participates in condensation reactions with amines to form Schiff bases, a reaction exploited in the synthesis of imine-linked coordination polymers. For example:

This reactivity is critical for developing metal-organic frameworks (MOFs) with applications in gas storage.

Pyrazole Ring Modifications

Comparative Analysis with Structural Analogs

Table 3: Comparison of Halogenated Pyrazole-Benzaldehyde Derivatives

The dual chloro configuration in the target compound may offer superior metabolic stability compared to bromo- or iodo-substituted analogs, as smaller halogens reduce steric hindrance in enzyme binding pockets.

Applications in Material Science

Coordination Polymers

The aldehyde group facilitates the formation of Schiff base ligands, which coordinate with transition metals (e.g., Cu, Zn) to create porous materials for carbon dioxide capture.

Organic Electronics

Pyrazole derivatives serve as electron-deficient building blocks in organic semiconductors. The electron-withdrawing chlorine atoms lower the lowest unoccupied molecular orbital (LUMO) energy, enhancing electron transport properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume